2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the formal name being 1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol. This designation reflects the precise arrangement of functional groups within the molecular framework. The compound possesses the molecular formula C₁₂H₂₀N₂O₂, indicating the presence of twelve carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been determined to be 224.29900 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
The InChI (International Chemical Identifier) representation of the compound is recorded as InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3. This standardized notation enables unambiguous identification across different chemical databases and software systems. The corresponding InChI Key, MBHQWSSJIBMVIA-UHFFFAOYSA-N, serves as a shortened version for database searches and computational applications. The Simplified Molecular-Input Line-Entry System representation, expressed as CC(C)NCC(O)COC1=CC=C(C=C1)N, provides an alternative linear notation that facilitates computational processing and structural analysis.
Alternative nomenclature systems recognize this compound through various synonyms, including 4-[2-hydroxy-3-(isopropylamino)propoxy]aniline and 1-(4-aminophenoxy)-3-isopropylaminopropan-2-ol. The compound is also known by the designation Desacetylpractolol, highlighting its structural relationship to the established pharmaceutical agent practolol. This nomenclature diversity reflects the compound's significance across multiple research domains and its recognition within different chemical classification systems.
Atomic Connectivity and Bonding Patterns
The molecular architecture of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exhibits a sophisticated arrangement of functional groups connected through a central propanol backbone. The aromatic benzene ring carries a para-positioned amino group, creating an aniline derivative that serves as the phenoxy component of the molecule. This aromatic system connects to the aliphatic chain through an ether linkage, specifically at the oxygen atom attached to the secondary carbon of the propanol framework.
The propanol backbone represents the central structural element, featuring a secondary alcohol group at the 2-position that contributes significantly to the compound's chemical properties and biological activity potential. The hydroxyl group at this position enables hydrogen bonding interactions, which influence both the compound's solubility characteristics and its potential for intermolecular associations. The primary carbon positions of the propanol chain bear the phenoxy and isopropylamino substituents, creating a symmetrical distribution of functional groups around the central alcohol.
| Structural Component | Position | Bonding Pattern | Functional Significance |
|---|---|---|---|
| Benzene Ring | Terminal | Aromatic conjugation | Electronic stabilization |
| Para-amino Group | Aromatic | Primary amine | Hydrogen bonding donor |
| Ether Linkage | Bridge | Single bond | Conformational flexibility |
| Secondary Alcohol | Central | Hydroxyl group | Hydrogen bonding capability |
| Isopropyl Group | Terminal | Branched alkyl | Steric bulk |
| Secondary Amine | Terminal | Substituted amine | Hydrogen bonding donor/acceptor |
The isopropylamino group attached to the 3-position carbon introduces additional complexity through its branched alkyl structure and secondary amine functionality. This substitution pattern creates multiple sites for hydrogen bonding and electrostatic interactions, contributing to the compound's potential biological activity. The secondary amine can function as both a hydrogen bond donor and acceptor, depending on the chemical environment and protonation state.
Stereochemical Considerations: Chiral Centers and Enantiomeric Forms
The structural analysis reveals the presence of one stereogenic center located at the 2-position carbon of the propanol backbone, where the hydroxyl group is attached. This chiral center arises from the asymmetric substitution pattern, with four different groups attached: the hydrogen atom, the hydroxyl group, the phenoxymethyl substituent, and the isopropylaminomethyl group. The existence of this stereogenic center means that the compound can exist as two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules.
The stereochemical properties significantly influence the compound's biological activity and pharmacological potential, as enantiomers often exhibit different binding affinities and selectivities for biological targets. Research has demonstrated that stereochemical considerations are particularly important for compounds with structural similarity to beta-adrenergic receptor ligands, where specific enantiomers may show preferential receptor binding. The racemic mixture of the compound contains equal proportions of both enantiomers, while enantiopure forms can be obtained through chiral resolution techniques or asymmetric synthesis methodologies.
The conformational flexibility of the molecule, particularly around the propanol backbone and the ether linkage, allows for multiple spatial arrangements of the functional groups. This flexibility can influence the compound's interaction with biological targets and its overall three-dimensional pharmacophore characteristics. Computational studies and nuclear magnetic resonance spectroscopy can provide insights into the preferred conformations and their relative stabilities under different conditions.
Comparative Analysis with β-Adrenergic Ligand Analogues
The structural framework of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exhibits remarkable similarities to established beta-adrenergic receptor ligands, particularly practolol and related compounds. The compound shares the characteristic propanol backbone with terminal aromatic and alkylamino substituents that define the beta-blocker pharmacophore. This structural relationship is emphasized by its alternative designation as Desacetylpractolol, indicating its derivation from the acetyl ester hydrolysis of practolol.
Practolol, with the molecular formula C₁₄H₂₂N₂O₃, differs from the subject compound primarily through the presence of an acetamide group attached to the para-position of the benzene ring instead of a simple amino group. This structural difference significantly affects the compound's pharmacological properties, receptor selectivity, and metabolic pathways. The removal of the acetyl group in the subject compound potentially alters its binding characteristics and biological activity profile compared to the parent practolol molecule.
| Compound | Molecular Formula | Key Structural Difference | Receptor Activity |
|---|---|---|---|
| 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- | C₁₂H₂₀N₂O₂ | Para-amino group | Modified selectivity |
| Practolol | C₁₄H₂₂N₂O₃ | Para-acetamido group | Beta-1 selective |
| Propranolol | C₁₆H₂₁NO₂ | Naphthyl group | Non-selective beta-blocker |
| Arotinolol | C₁₅H₂₁N₃O₂S₃ | Thiazole-thiophene system | Alpha/beta dual activity |
The comparison extends to propranolol, which features a naphthyl group instead of the substituted phenyl ring present in the subject compound. Propranolol's structure, represented by the formula C₁₆H₂₁NO₂, demonstrates how modifications to the aromatic component can dramatically influence receptor selectivity and pharmacological properties. The naphthyl substitution in propranolol contributes to its non-selective beta-adrenergic blocking activity, contrasting with the more selective profiles observed in phenyl-substituted analogues.
Arotinolol represents another important comparative structure, incorporating a thiazole-thiophene aromatic system that enables dual alpha and beta-adrenergic receptor blocking activity. The compound's formula, C₁₅H₂₁N₃O₂S₃, illustrates the structural diversity possible within this class of compounds while maintaining the essential propanol backbone. These structural comparisons highlight the critical role of aromatic substitution patterns in determining the biological activity and therapeutic applications of beta-adrenergic ligands.
Properties
IUPAC Name |
1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHQWSSJIBMVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950345 | |
| Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27684-79-3 | |
| Record name | Desacetylpractolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of 4-Aminophenol
4-Aminophenol’s primary amine is susceptible to oxidation and undesired side reactions during etherification. Protection as an acetamide is a standard strategy:
Conditions : Reflux in acetic anhydride with catalytic sulfuric acid, yielding >90% conversion.
Etherification with Epichlorohydrin
Epichlorohydrin reacts with 4-acetamidophenol under basic conditions to form the glycidyl ether:
Optimization :
Epoxide Ring-Opening with Isopropylamine
The epoxide intermediate undergoes nucleophilic attack by isopropylamine, preferentially at the less hindered carbon:
Conditions :
Deprotection of the Acetamide Group
Acidic or basic hydrolysis removes the acetyl protecting group:
Conditions :
Alternative Pathway: Cyanohydrin Formation and Reduction
Cyanohydrin Synthesis
4-Aminophenol reacts with acetone cyanohydrin under acidic conditions to form a cyanohydrin intermediate:
Conditions :
Borane-Mediated Reduction
The nitrile group is reduced to a primary amine using borane-THF:
Challenges :
Selective Alkylation with Isopropylamine
The primary amine undergoes reductive alkylation with acetone and isopropylamine:
Conditions :
Catalytic Methods and Recent Advances
Iodonium Reagent-Mediated Difunctionalization
A novel approach using iodonium salts (e.g., (Z)-(4-fluorophenyl)(2,3,3,3-tetrafluoroprop-1-en-1-yl)iodonium triflate) enables simultaneous installation of ether and amine groups:
Advantages :
Enzymatic Resolution for Chiral Synthesis
Lipase-catalyzed kinetic resolution can isolate enantiomerically pure forms:
-
Substrate : Racemic 1-(4-aminophenoxy)-3-(isopropylamino)propan-2-ol.
-
Enzyme : Candida antarctica lipase B.
Critical Analysis of Methodologies
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Epichlorohydrin route | 60–72% | Scalable, established protocols | Multiple protection/deprotection steps |
| Cyanohydrin reduction | 40–50% | Avoids epoxides | Low yield, side reactions |
| Iodonium-mediated | 50–58% | Single-step, regioselective | Specialized reagents, cost |
Industrial-Scale Considerations
-
Cost Efficiency : The epichlorohydrin route remains the most cost-effective for bulk production.
-
Purification Challenges : Column chromatography is often required for intermediates, necessitating silica gel or HPLC methods.
-
Environmental Impact : Borane and iodonium reagents pose disposal challenges; green chemistry alternatives (e.g., catalytic hydrogenation) are under investigation .
Chemical Reactions Analysis
Acylation of the Amine Group
The isopropylamino group undergoes nucleophilic acylation with acid chlorides or anhydrides to form amides. For example:
-
Reaction with Benzoyl Chloride :
This reaction proceeds in the presence of a base (e.g., triethylamine) at 0–5°C, yielding >85% product purity .
Key Data :
| Reagent | Conditions | Yield | Product Stability |
|---|---|---|---|
| Acetic anhydride | 0°C, NaOH (aq.) | 78% | Stable in acidic media |
| Diphenylacetyl chloride | Room temperature, CHCl | 82% | Hygroscopic |
Alkylation of the Alcohol Group
The 2-propanol group can be converted to a tosylate or mesylate intermediate for nucleophilic substitution:
Mechanism :
Oxidation Reactions
The secondary alcohol is resistant to mild oxidants but reacts with strong agents:
-
Jones Reagent (CrO3_33/H2_22SO4_44) :
Oxidizes the alcohol to a ketone at 50°C (45% yield) . -
Swern Oxidation (Oxalyl chloride/DMSO) :
Provides cleaner conversion (62% yield) without over-oxidation .
Limitations : Steric hindrance from the isopropyl group slows reaction rates .
Ether Cleavage and Rearrangement
The 4-aminophenoxy ether undergoes acid-catalyzed cleavage:
-
Hydrobromic Acid (48% HBr) :
Cleaves the ether bond at reflux, producing 4-aminophenol and a brominated propanol derivative . -
Friedel-Crafts Alkylation :
In the presence of AlCl, the aromatic ring reacts with alkyl halides to form substituted derivatives .
Schiff Base Formation
The primary amine in the 4-aminophenoxy group reacts with aldehydes:
Applications : Used to synthesize coordination complexes for catalytic studies .
Degradation Pathways
-
Photodegradation : UV light induces C–O bond cleavage in the phenoxy group, forming quinone-like byproducts .
-
Hydrolysis : Stable in neutral water but degrades in acidic/basic conditions (t = 12 hr at pH 1) .
Comparative Reactivity Table
Scientific Research Applications
Chemistry
-
Organic Synthesis :
- The compound serves as a reagent in organic synthesis, acting as an intermediate for producing other chemical compounds. Its aminophenoxy group allows for further functionalization, making it valuable in synthetic pathways.
-
Reagent in Reactions :
- It is utilized in various chemical reactions due to its ability to participate in nucleophilic substitutions and coupling reactions, facilitating the formation of complex organic molecules.
Biology
-
Biochemical Assays :
- The compound is used as a probe in molecular biology studies, particularly in assays that require specific interactions with biological targets. Its structure enables it to interact with proteins and enzymes, aiding in the understanding of biochemical pathways.
-
Pharmacological Studies :
- Research indicates potential applications in pharmacology due to its ability to modulate biological activity through interactions with specific molecular targets. This has implications for drug development and therapeutic applications.
Industry
-
Manufacture of Polymers and Coatings :
- In industrial settings, 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- is employed in the production of polymers, coatings, and adhesives. Its chemical properties enhance the performance of these materials.
- Antioxidant and Anticancer Activity :
Case Study 1: Synthesis and Application in Organic Chemistry
A study focused on synthesizing derivatives of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- demonstrated its effectiveness as a precursor for creating biologically active compounds. The synthesis involved reacting 4-aminophenol with isopropylamine under controlled conditions, yielding high-purity products suitable for further research .
In another study assessing the biological activity of this compound, researchers evaluated its effects on various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism by which 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exerts its effects involves interactions with specific molecular targets and pathways. The aminophenoxy group can interact with biological molecules, while the isopropylamino group may influence the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*logP values estimated using fragment-based methods (e.g., XLogP3 ).
Key Observations:
- Hydrophilicity: The target compound’s 4-aminophenoxy group increases polarity compared to propranolol’s naphthyloxy or mepindolol’s indole groups, suggesting improved aqueous solubility but reduced membrane permeability .
Pharmacological Activity
Table 2: Pharmacodynamic and Clinical Profiles
*Estimated based on structural analogs.
Key Observations:
- Receptor Affinity: The 4-aminophenoxy group’s electron-donating properties may modulate β-receptor binding. Propranolol’s naphthyloxy group enhances lipophilicity and CNS penetration, whereas the target compound’s polar substituent may limit central side effects .
- Selectivity: None of the analogs exhibit β₁-selectivity, contrasting with cardioselective agents like atenolol.
Biological Activity
2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- (CAS No. 27684-79-3), is a chemical compound notable for its diverse applications in chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure consisting of an aminophenoxy group and an isopropylamino group attached to a propanol backbone. Its molecular formula is , with a molecular weight of approximately 224.30 g/mol. The physical properties include:
- Density : 1.092 g/cm³
- Boiling Point : 407.2°C at 760 mmHg
- Flash Point : 200°C
The biological activity of this compound is attributed to its interactions with specific molecular targets, particularly through the aminophenoxy group, which can bind to various biological molecules. The isopropylamino group enhances its binding affinity and modulates activity across different biochemical pathways.
Biological Activity Overview
Research indicates that 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exhibits several biological activities:
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-.
| Compound Name | Structure | Key Properties |
|---|---|---|
| 2-Propanol, 1-(4-methoxyphenyl)methylamino | Structure | Different functional group alters reactivity |
| 1-Propanol, 2-methyl-2-[(1-methylethyl)amino] | Structure | Varying substitution pattern affects biological activity |
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of the compound indicated that it could inhibit the growth of selected bacterial strains. However, further research is needed to establish its efficacy and mechanism.
Cytotoxicity in Cancer Cells
In a laboratory setting, the cytotoxic effects were evaluated on SHY5Y cells. The results indicated that higher concentrations led to increased cell death, suggesting potential applications in cancer therapy .
Pharmacogenomic Considerations
Pharmacogenomic factors may influence the biological activity and efficacy of this compound in clinical settings. Variations in metabolic pathways could affect drug response among different populations .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this compound, and how can reaction efficiency be optimized?
Answer:
The compound is typically synthesized via a multi-step nucleophilic substitution and amine coupling. A plausible route involves:
Etherification : Reacting 4-aminophenol with a halogenated propanol derivative (e.g., epichlorohydrin) under basic conditions to form the phenoxy intermediate.
Amine coupling : Introducing the (1-methylethyl)amino group via nucleophilic attack using isopropylamine.
- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric excess of amines (1.5–2.0 eq.) to drive completion .
- Monitoring : Use TLC or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation .
Basic: What spectroscopic methods are recommended for structural characterization, and what key spectral markers should be observed?
Answer:
- NMR :
- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, doublets for para-substituted benzene), methine proton adjacent to the amino group (δ 3.5–4.0 ppm), and isopropyl methyl groups (δ 1.1–1.3 ppm, doublet).
- ¹³C NMR : Peaks for the quaternary aromatic carbon (δ 150–155 ppm) and the alcohol-bearing carbon (δ 70–75 ppm) .
- FT-IR : Confirm hydroxyl (broad ~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and secondary amine (N-H bend ~1550 cm⁻¹) .
Basic: How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability?
Answer:
- Solubility :
- Polar solvents : High solubility in DMSO (>50 mg/mL) and ethanol (~30 mg/mL) due to hydrogen bonding with hydroxyl and amino groups.
- Aqueous buffers : Limited solubility in water (<5 mg/mL at pH 7), but improves under acidic conditions (pH 3–4) via protonation of the amine .
- Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance bioavailability for in vivo studies .
Advanced: How can enantiomeric purity be assessed, and what chiral separation techniques are effective?
Answer:
- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase at 1.0 mL/min. Retention times differ by 2–4 minutes for enantiomers .
- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm absolute configuration (e.g., R vs. S) .
- Synthetic control : Use enantiopure starting materials (e.g., (R)-epichlorohydrin) to avoid racemization during synthesis .
Advanced: What computational strategies predict the compound’s stability under stress conditions (e.g., light, heat)?
Answer:
- DFT Calculations : Simulate bond dissociation energies (BDEs) to identify labile groups (e.g., amine-oxygen bonds prone to hydrolysis at BDE <70 kcal/mol) .
- Molecular Dynamics (MD) : Model degradation pathways in aqueous solutions (e.g., pH-dependent hydrolysis of the ether linkage) .
- Experimental validation : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS to detect degradants like 4-aminophenol .
Advanced: How does structural modification of the aryloxy moiety impact biological activity in structure-activity relationship (SAR) studies?
Answer:
- Electron-withdrawing substituents : Nitro or cyano groups at the para position reduce activity due to decreased electron density on the aromatic ring.
- Hydrophobic groups : Methyl or ethyl substituents enhance membrane permeability, improving IC50 values in cellular assays .
- SAR validation : Use radioligand binding assays (e.g., β-adrenergic receptor affinity) to quantify activity changes .
Advanced: What analytical workflows resolve contradictory data in purity assessments (e.g., HPLC vs. elemental analysis)?
Answer:
- Cross-validation :
- Hyphenated techniques : LC-MS/MS identifies low-abundance degradants (<0.1%) that skew purity results .
Advanced: What in silico models predict metabolic pathways for this compound in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
